7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate pyrimidine derivatives with hydrazine derivatives under reflux conditions.
Introduction of the ethoxyphenyl group: This step involves the use of ethoxyphenyl halides in the presence of a base such as potassium carbonate.
Addition of the hydroxypropyl group: This can be done through nucleophilic substitution reactions using hydroxypropyl halides.
Attachment of the pyridinyl group: This step often requires the use of pyridinyl halides and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical or chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 7-(4-Chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern. The presence of the ethoxy group on the phenyl ring and the hydroxypropyl group on the triazolopyrimidine core may confer unique chemical and biological properties. These properties can be exploited in various applications, making this compound a valuable subject of study.
Properties
CAS No. |
537700-87-1 |
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Molecular Formula |
C23H26N6O3 |
Molecular Weight |
434.5g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H26N6O3/c1-3-32-18-10-8-16(9-11-18)21-20(22(31)26-17-6-4-12-24-14-17)15(2)25-23-27-19(7-5-13-30)28-29(21)23/h4,6,8-12,14,21,30H,3,5,7,13H2,1-2H3,(H,26,31)(H,25,27,28) |
InChI Key |
SBZJBPXFHMSRBZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)NC4=CN=CC=C4 |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N=C3N2NC(=N3)CCCO)C)C(=O)NC4=CN=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
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